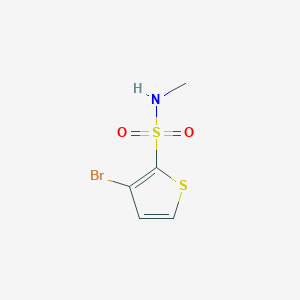

3-bromo-N-methylthiophene-2-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-N-methylthiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrNO2S2/c1-7-11(8,9)5-4(6)2-3-10-5/h2-3,7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BESCPVMVOWBYIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=C(C=CS1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrNO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001280027 | |

| Record name | 3-Bromo-N-methyl-2-thiophenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001280027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67060-80-4 | |

| Record name | 3-Bromo-N-methyl-2-thiophenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67060-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-N-methyl-2-thiophenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001280027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Bromo N Methylthiophene 2 Sulfonamide and Analogues

Retrosynthetic Analysis of 3-Bromo-N-methylthiophene-2-sulfonamide

A retrosynthetic analysis of this compound reveals several plausible synthetic routes by disconnecting the molecule at key bonds. The primary disconnections are at the Sulfonamide S-N bond, the N-Methyl C-N bond, and the Thiophene-Bromine C-Br bond.

Route A: Late-stage Bromination. This approach involves the initial synthesis of N-methylthiophene-2-sulfonamide. The key retrosynthetic step is the disconnection of the C-Br bond, suggesting a directed bromination of a pre-formed sulfonamide. Further disconnection of the S-N bond leads to thiophene-2-sulfonyl chloride and methylamine (B109427). The sulfonyl chloride can be derived from thiophene (B33073) via chlorosulfonation. This route prioritizes the formation of the sulfonamide core before halogenation.

Route B: Late-stage N-Methylation. An alternative strategy involves disconnecting the N-CH₃ bond first. This suggests the synthesis of 3-bromothiophene-2-sulfonamide (B2394771) as a key intermediate, which is then N-methylated. The 3-bromothiophene-2-sulfonamide intermediate can be disconnected at the S-N bond to give 3-bromothiophene-2-sulfonyl chloride and ammonia. The sulfonyl chloride would arise from the chlorosulfonation of 3-bromothiophene (B43185).

Route C: Assembly from Brominated Precursors. This route starts with a pre-brominated thiophene derivative. For instance, 5-bromothiophene-2-sulfonamide (B1270684) can be synthesized and subsequently N-alkylated. nih.gov While this leads to a different isomer, the principle demonstrates the viability of starting with brominated thiophenes. To achieve the target 3-bromo isomer, one could start with 3-bromothiophene, perform chlorosulfonation, and then react the resulting sulfonyl chloride with methylamine.

The choice between these routes depends on the availability of starting materials, and the regioselectivity and efficiency of each key step, namely thiophene sulfonation, amidation, N-alkylation, and bromination.

Classical and Contemporary Approaches to Thiophene Sulfonation

The introduction of a sulfonic acid or sulfonyl chloride group onto a thiophene ring is a classic example of electrophilic aromatic substitution. The thiophene ring is significantly more reactive than benzene (B151609), which allows for sulfonation under relatively mild conditions. quora.comwikipedia.org The high reactivity of thiophene towards sulfonation is the basis for its industrial separation from benzene. quora.comwikipedia.org Direct sulfonation is typically achieved using concentrated or fuming sulfuric acid. However, for the synthesis of sulfonamides, the preparation of the corresponding sulfonyl chloride is more direct.

Chlorosulfonation is a primary method for introducing the -SO₂Cl group directly onto the thiophene ring, which serves as a reactive handle for subsequent amidation.

Chlorosulfonic acid (ClSO₃H) is the most common reagent for this transformation. The reaction is typically performed by treating the thiophene substrate with an excess of chlorosulfonic acid, often at low temperatures to control the reactivity and prevent side reactions. researchgate.net The regioselectivity of the reaction is a critical consideration and is dictated by the electronic and steric properties of any substituents already present on the thiophene ring.

For unsubstituted thiophene, sulfonation occurs preferentially at the C2 position. When a substituent is present, it directs the incoming electrophile. For instance, the chlorosulfonation of 2-carboxamidothiophene yields the 4-sulfonyl chloride. tandfonline.com In the case of 2-acetylthiophene, chlorosulfonation with neat chlorosulfuric acid yields the 5-acetylthiophene-3-sulfonyl chloride. researchgate.net Optimization of these reactions often involves adjusting the temperature, solvent, and reaction time. The use of a solvent like dichloromethane (B109758) can alter the regiochemical outcome; for example, it can favor the formation of a single isomer compared to a mixture when the reaction is run neat. researchgate.net

Table 1: Examples of Thiophene Chlorosulfonation

| Substrate | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Thiophene-2-carboxanilide | ClSO₃H | Not specified | Phenyl ring sulfonated | - | jcsp.org.pk |

| 2-Carboxythiophene | ClSO₃H | Not specified | Mixture of 4- and 5-sulfonyl chlorides (9:1) | - | tandfonline.com |

| Thenoyltrifluoroacetone | Neat ClSO₃H | Not specified | Mixture of 3- and 2-chlorosulfonated isomers | 33% | researchgate.net |

Amidation Reactions for Sulfonamide Formation

The formation of the sulfonamide bond is most commonly achieved by the reaction of a sulfonyl chloride with a primary or secondary amine. thieme-connect.comnih.gov This nucleophilic substitution reaction is generally efficient and forms the basis for the synthesis of a vast array of sulfonamide-containing compounds.

The process involves reacting the thiophenesulfonyl chloride intermediate with the desired amine, such as methylamine for the synthesis of N-methylthiophene-2-sulfonamide. The reaction is typically carried out in the presence of a base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct generated during the reaction. nih.gov In some protocols, the amination can be performed directly in a one-pot sequence following the synthesis of the sulfonyl chloride without its isolation. nih.gov This approach is particularly useful when the sulfonyl chloride intermediate is unstable. nih.gov

Recent advances have also explored novel methods for sulfonamide synthesis that bypass the need for pre-formed sulfonyl chlorides. For example, a copper-catalyzed method allows for the conversion of aromatic carboxylic acids directly into sulfonyl chlorides, which can then undergo one-pot amination to yield the desired sulfonamide. princeton.eduacs.org

N-methylation of a primary sulfonamide (R-SO₂NH₂) is a key step in synthetic routes where the sulfonamide is formed before the introduction of the N-alkyl group. Classical methods often involve the reaction of the sulfonamide with an alkyl halide in the presence of a base. tandfonline.com However, these methods can suffer from drawbacks like slow reaction rates and the use of hazardous reagents. tandfonline.com

Contemporary research has focused on developing more efficient and greener N-alkylation protocols. These include:

Catalytic Alkylation with Alcohols: This "borrowing hydrogen" or "hydrogen autotransfer" methodology uses alcohols as alkylating agents, with water as the only byproduct. ionike.comacs.org Various transition metal catalysts based on ruthenium, iridium, iron, and manganese have been developed for this purpose. acs.orgrsc.org For example, an iron(II) chloride/potassium carbonate system can effectively catalyze the N-alkylation of sulfonamides with benzylic alcohols in high yields. ionike.com Similarly, a well-defined manganese(I) PNP pincer precatalyst enables the N-alkylation of a diverse range of sulfonamides with both benzylic and simple primary aliphatic alcohols. acs.org

Alkylation with Quaternary Ammonium Salts: Phenyl trimethylammonium iodide (PhMe₃NI) has been reported as a safe and effective solid methylating agent for the monoselective N-methylation of amides and related structures, including sulfonamides, under mildly basic conditions. acs.orgnih.gov

Alkylation with DMF-DMA: N,N-dimethylformamide dimethylacetal (DMF-DMA) can serve as a methylating agent for NH-containing groups. thieme-connect.com This reagent has the advantage of generating its own base, and the byproducts are volatile and easily removed. thieme-connect.com

A recent study demonstrated the synthesis of 5-bromo-N-alkylthiophene-2-sulfonamides by reacting 5-bromothiophene-2-sulfonamide with various alkyl bromides using lithium hydride (LiH) as the base in a DMF solvent. nih.gov This method provided good yields for N-ethyl and N-propyl derivatives. nih.gov

Table 2: Selected Modern N-Alkylation/Methylation Methods for Sulfonamides | Alkylating Agent | Catalyst/Base | Substrate Scope | Key Features | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Benzylic Alcohols | FeCl₂/K₂CO₃ | Aryl sulfonamides | High yields (>90%), environmentally benign | ionike.com | | Alcohols | Mn(I) PNP pincer | Aryl and alkyl sulfonamides | Broad scope, excellent isolated yields | acs.org | | Alcohols | Water-soluble Iridium complex | Poorly nucleophilic sulfonamides | Reaction in water, microwave irradiation | rsc.org | | Alkyl Bromides | LiH | 5-Bromothiophene-2-sulfonamide | Facile synthesis, good yields (62-78%) | nih.gov | | Phenyl trimethylammonium iodide | KOH | Amides, sulfonamides | Monoselective, safe, high yields | acs.orgnih.gov | | Methanol | [(p-cymene)Ru(2,2'-bpyO)(H₂O)] | Amines and sulfonamides | Tolerates sensitive functional groups | organic-chemistry.org |

Directed Bromination Techniques for Thiophene Ring Functionalization

The regioselective introduction of a bromine atom onto the thiophene ring is a critical step for synthesizing the target molecule and its analogues for further functionalization. The position of bromination is heavily influenced by the directing effects of existing substituents and the choice of brominating agent and reaction conditions. nih.gov

Common brominating agents include elemental bromine (Br₂), N-bromosuccinimide (NBS), and bromide/bromate mixtures. rsc.org

N-Bromosuccinimide (NBS): NBS is a widely used reagent for the selective bromination of thiophenes. tandfonline.comchemicalbook.com It is often preferred over liquid bromine due to its ease of handling. The reaction is typically carried out in a solvent like acetic acid or chloroform. tandfonline.comchemicalbook.com Studies have shown that bromination of 3-substituted thiophenes with NBS often occurs with high regioselectivity at the C2 position. tandfonline.com The mechanism is believed to proceed via an electrophilic substitution pathway involving a bromonium ion intermediate. researchgate.net

Control of Regioselectivity: The regioselectivity can be manipulated by controlling the reaction conditions. For example, in the synthesis of chlorophyll (B73375) analogues, it was found that under neutral conditions, bromination of a substituted chlorin (B1196114) occurred at multiple sites, while under acidic conditions (10% TFA in CH₂Cl₂), one ring was deactivated, allowing for preferential bromination at a different site. acs.org For thiophenes, lithiation with a strong base like n-butyllithium (n-BuLi) followed by quenching with a bromine source can provide access to specific bromo-isomers that may be difficult to obtain through direct electrophilic bromination. google.com

Table 3: Examples of Regioselective Bromination of Thiophenes

| Substrate | Brominating Agent | Conditions | Product | Key Outcome | Reference |

|---|---|---|---|---|---|

| 3-Alkylthiophenes | NBS | Acetic acid, room temp. | 2-Bromo-3-alkylthiophene | High regioselectivity at C2 (>99%) | tandfonline.com |

| 3-Methylthiophene (B123197) | NBS | Acetic acid/chloroform | 2-Bromo-3-methylthiophene | High yield | chemicalbook.com |

| 3-Methylthiophene | HBr/H₂O₂ | Ether, -22°C to 15°C | 2-Bromo-3-methylthiophene | Controlled temperature gradient | google.com |

Advanced Functionalization via Cross-Coupling Reactions

The carbon-bromine bond on the thiophene ring serves as a versatile handle for constructing more complex molecules through transition metal-catalyzed cross-coupling reactions. These reactions are fundamental for creating analogues of the parent compound by forming new carbon-carbon or carbon-heteroatom bonds.

The Suzuki-Miyaura cross-coupling reaction is particularly prominent for this purpose. nih.govnih.gov It involves the palladium-catalyzed reaction of the bromothiophene with an organoboron reagent, such as an arylboronic acid, in the presence of a base. ionike.comnih.gov This method is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the generation of non-toxic byproducts. nih.gov

In a relevant study, 5-bromo-N-propylthiophene-2-sulfonamide was successfully coupled with various arylboronic acids using a Pd(PPh₃)₄ catalyst and potassium phosphate (B84403) as the base in a 1,4-dioxane (B91453)/water solvent system at 90°C. nih.gov This approach yielded a series of 5-aryl-N-propylthiophene-2-sulfonamides in moderate to good yields (56-72%). nih.gov The electronic nature of the substituents on the arylboronic acid can influence the reaction yield. nih.gov

Beyond Suzuki coupling, other palladium-catalyzed reactions can be employed. For instance, bromothiophenes can react with aryl iodides at the C-H bond adjacent to the sulfur atom, leaving the C-Br bond intact for subsequent transformations. acs.orgresearchgate.net This allows for sequential, site-selective functionalization of the thiophene ring.

Table 4: Suzuki Cross-Coupling Reactions on Bromothiophenes

| Bromo-Thiophene Substrate | Coupling Partner | Catalyst | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 2,5-Dibromo-3-hexylthiophene | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Moderate to good | nih.gov |

| 2,5-Dibromo-3-hexylthiophene | Arylboronic acids (2.5 equiv) | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Reasonable | nih.gov |

| 5-Bromo-N-propylthiophene-2-sulfonamide | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 56-72% | nih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| N-Methylthiophene-2-sulfonamide |

| Thiophene-2-sulfonyl chloride |

| Methylamine |

| Thiophene |

| 3-Bromothiophene-2-sulfonamide |

| 3-Bromothiophene-2-sulfonyl chloride |

| Ammonia |

| 3-Bromothiophene |

| 5-Bromothiophene-2-sulfonamide |

| Thiophene-2-carboxanilide |

| 2-Carboxythiophene |

| Thenoyltrifluoroacetone |

| 2-Acetylthiophene |

| 5-Acetylthiophene-3-sulfonyl chloride |

| 5-Bromo-N-ethylthiophene-2-sulfonamide |

| 5-Bromo-N-propylthiophene-2-sulfonamide |

| 2-Bromo-3-alkylthiophene |

| 2-Bromo-3-methylthiophene |

| 5-Aryl-N-propylthiophene-2-sulfonamides |

| Phenyl trimethylammonium iodide |

| N,N-dimethylformamide dimethylacetal |

| N-bromosuccinimide |

| Chlorosulfonic acid |

| Sulfuric acid |

| Triethylamine |

| Pyridine |

| n-Butyllithium |

| Lithium hydride |

| Potassium phosphate |

Suzuki-Miyaura Coupling for Arylation and Heteroarylation

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. It typically involves the reaction of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. lookchem.com The catalytic cycle consists of three main steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. lookchem.com

This reaction has been successfully applied to bromo-N-alkylthiophene-2-sulfonamide scaffolds for the synthesis of various aryl derivatives. In a notable study, 5-bromo-N-propylthiophene-2-sulfonamide was coupled with a range of aryl boronic acids. The reactions were generally carried out using tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) as the catalyst and potassium phosphate (K₃PO₄) as the base in a 1,4-dioxane and water solvent system at 90°C. This protocol proved effective for producing 5-aryl-N-propylthiophene-2-sulfonamides in fair to good yields, typically ranging from 56% to 72%. The efficiency of the coupling can be influenced by the electronic properties of the boronic acid, with electron-rich variants often providing good yields. acs.org

Table 1: Suzuki-Miyaura Coupling of 5-Bromo-N-propylthiophene-2-sulfonamide with Various Aryl Boronic Acids Reaction conditions: 5-bromo-N-propylthiophene-2-sulfonamide, aryl boronic acid (0.774 mmol), Pd(PPh₃)₄ (5 mol%), K₃PO₄ (1.409 mmol), 1,4-dioxane/H₂O, 90°C.

| Aryl Boronic Acid | Product Yield |

|---|---|

| Phenylboronic acid | 72% |

| 4-Methylphenylboronic acid | 69% |

| 4-Methoxyphenylboronic acid | 65% |

| 3-Nitrophenylboronic acid | 56% |

| Naphthalen-1-ylboronic acid | 61% |

Palladium-Catalyzed C-C Bond Formations

Beyond the Suzuki-Miyaura reaction, palladium catalysis enables a wide array of other C-C bond-forming transformations that are applicable to the bromothiophene scaffold. While specific examples utilizing this compound in other named reactions like the Heck or Sonogashira coupling are not prominent in the surveyed literature, the reactivity of the underlying 3-bromothiophene core suggests its potential as a substrate. dokumen.pub The sulfonamide group is known to be tolerated in various palladium-catalyzed systems, allowing for complex molecular construction. researchgate.net

Common palladium-catalyzed C-C bond-forming reactions applicable to aryl halides include:

Heck Reaction: The coupling of an aryl halide with an alkene. 3-Bromothiophene itself is a known substrate for Heck reactions.

Sonogashira Coupling: The reaction between an aryl halide and a terminal alkyne, co-catalyzed by palladium and copper(I), to form a C(sp²)-C(sp) bond. dokumen.pub This is a fundamental tool for synthesizing conjugated enynes. researchgate.net

Stille Coupling: The reaction of an organohalide with an organotin compound. It shares a similar mechanistic cycle with the Suzuki coupling. lookchem.com

In more advanced applications, palladium catalysis can be used for complex transformations. For instance, a Pd(II)/Cu(I) co-catalyzed migratory 1,1-diarylation process has been developed for synthesizing benzo-fused heterocycles, demonstrating the compatibility of palladium catalysis with sulfonyl-containing compounds.

Table 2: Overview of Potential Palladium-Catalyzed C-C Couplings for Bromothiophene Scaffolds

| Reaction Name | Coupling Partner | Bond Formed | General Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Reagent | C(sp²)-C(sp²) or C(sp²)-C(sp³) | Pd(0) complex (e.g., Pd(PPh₃)₄) + Base |

| Heck | Alkene | C(sp²)-C(sp²) | Pd(0) or Pd(II) salt + Base |

| Sonogashira | Terminal Alkyne | C(sp²)-C(sp) | Pd(0) complex + Cu(I) salt + Base |

| Stille | Organotin Reagent | C(sp²)-C(sp²) or C(sp²)-C(sp³) | Pd(0) complex |

Nickel-Catalyzed Multicomponent Coupling Approaches

Nickel catalysis has emerged as a powerful alternative to palladium, particularly for the cross-coupling of challenging substrates. Nickel catalysts have been successfully employed for the C-N cross-coupling of sulfonamides with (hetero)aryl chlorides, a transformation that was previously achievable only with palladium catalysts. dokumen.pub This development is significant as it allows for the use of more abundant and less expensive aryl chlorides as coupling partners.

These reactions are enabled by the use of air-stable (L)NiCl(o-tol) pre-catalysts, where L represents a specifically designed bisphosphine ligand such as PhPAd-DalPhos. dokumen.pub The scope of this nickel-catalyzed method is broad, accommodating a wide range of (pseudo)halide electrophiles (Cl, Br, I, OTs) and various sulfonamides. dokumen.pub While the literature prominently features two-component C-N couplings, the principles can be extended to more complex multicomponent reaction designs. For example, nickel catalysts are effective in functional group metathesis and have been used in the coupling of azoles with aromatic nitriles, demonstrating their versatility.

Table 3: Representative Nickel-Catalyzed C-N Cross-Coupling of Sulfonamides Based on protocols developed for aryl chlorides. dokumen.pub

| Parameter | Condition |

|---|---|

| Catalyst | (L)NiCl(o-tol) pre-catalyst |

| Ligand (L) | PhPAd-DalPhos or PAd₂-DalPhos |

| Substrates | Sulfonamides + (Hetero)aryl Chlorides |

| Key Advantage | Enables use of inexpensive aryl chlorides; previously only possible with Pd. |

Stereoselective Synthesis of Chiral Derivatives

While this compound itself is achiral, its structural analogues, particularly those containing a chiral sulfinyl group (a sulfoxide), are of significant interest in asymmetric synthesis. The sulfinyl group can act as a potent chiral auxiliary, guiding the stereoselective formation of other functionalities.

Several methods exist for the synthesis of enantiopure sulfinyl compounds:

Chemical Methods: A classic approach is the Andersen synthesis, which involves the reaction of a Grignard reagent with a diastereomerically pure menthyl p-toluenesulfinate. The use of chiral alcohols derived from sugars, such as diacetone-d-glucose, has also been identified as a particularly effective strategy.

Polymerization of Chiral Monomers: Chiral polythiophenes have been synthesized by the polymerization of thiophene monomers functionalized at the 3-position with an optically active sulfoxide (B87167) or sulfoximine (B86345) group. The choice of oxidizing agent, such as FeCl₃ or Fe(ClO₄)₃, can be critical to prevent racemization of the stereogenic sulfur center during polymerization.

Biocatalytic Methods: Modern approaches increasingly utilize enzymes for green and highly selective syntheses. Baeyer-Villiger monooxygenases (BVMOs) and flavin-containing monooxygenases (FMOs) have been employed for the enantiodivergent synthesis of optically pure sulfoxides with excellent enantioselectivity (up to 99% ee). These biocatalytic strategies offer a sustainable alternative to traditional metal- or organocatalysts.

Table 4: Comparison of Methods for Synthesizing Chiral Thiophene Sulfoxide Analogues

| Method | Principle | Key Reagents/Catalysts | Advantages |

|---|---|---|---|

| Andersen Synthesis | Diastereoselective nucleophilic substitution | Chiral auxiliary (e.g., (-)-menthol), Grignard reagent | Well-established, reliable |

| Chiral Polymerization | Oxidative polymerization of chiral monomers | FeCl₃, Fe(ClO₄)₃ | Creates chiral macromolecules |

| Biocatalysis | Enzymatic oxidation of prochiral sulfides | Monooxygenases (BVMOs, FMOs) | High enantioselectivity, green chemistry |

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is essential to maximize product yields, minimize side reactions, and ensure the economic viability of a synthetic route. For the synthesis and derivatization of thiophene sulfonamides, optimization can involve screening catalysts, ligands, bases, solvents, and reaction temperatures.

Key findings from optimization studies include:

Steric Effects: In the N-alkylation of 5-bromothiophene-2-sulfonamide, the use of a sterically bulky alkylating agent like isopropyl bromide resulted in a lower yield (62%) compared to less hindered agents like 1-bromopropane (B46711) (78% yield), highlighting the impact of steric hindrance.

Catalyst Loading: For Suzuki-Miyaura couplings, the amount of catalyst can be critical. Good yields have been obtained by optimizing the catalyst loading to 5 mol% of Pd(PPh₃)₄. acs.org

Solvent and Base Screening: In the development of a visible light-induced coupling to form sulfonamides, various copper species, photocatalysts, and solvents were tested to find the optimal conditions, with CuCN proving to be the most effective copper source for the transformation.

Table 5: Factors for Optimization in the Synthesis of Thiophene Sulfonamide Derivatives

| Factor | Example of Optimization | Reference |

|---|---|---|

| Steric Hindrance | Yield decreased from 78% (n-propyl) to 62% (isopropyl) in N-alkylation. | |

| Catalyst System | Switching from Pd to Ni catalysis to enable coupling with aryl chlorides. | |

| Catalyst Loading | Using 5 mol% Pd(PPh₃)₄ for efficient Suzuki-Miyaura coupling. | acs.org |

| Reagent Screening | Testing various copper salts (e.g., CuCN, CuI, Cu(acac)₂) to maximize yield in a coupling reaction. |

Compound List

Chemical Reactivity and Mechanistic Studies of 3 Bromo N Methylthiophene 2 Sulfonamide

Reactivity of the Bromine Substituent in the Thiophene (B33073) Ring

The bromine atom at the C3 position of the thiophene ring is a key site for chemical modification. Its reactivity is influenced by the electronic effects of both the sulfur heteroatom and the adjacent N-methylsulfonamide group.

Thiophene is an aromatic heterocycle that readily undergoes electrophilic aromatic substitution. studysmarter.co.uk The substitution pattern is directed by the existing substituents on the ring. In 3-bromo-N-methylthiophene-2-sulfonamide, the ring is substituted with a deactivating, meta-directing sulfonamide group (-SO₂NHCH₃) at the C2 position and a deactivating, ortho-, para-directing bromine atom at the C3 position.

The sulfonamide group is strongly electron-withdrawing, which deactivates the thiophene ring towards electrophilic attack by reducing its electron density. byjus.com Conversely, the bromine atom, while deactivating due to its inductive effect, can direct incoming electrophiles to the positions ortho and para to it through resonance. Given the positions of the existing substituents, the C5 position is the most likely site for electrophilic attack, influenced by the directing effect of the C3-bromo substituent. The C4 position is sterically hindered and electronically deactivated by the adjacent sulfonamide group.

The general mechanism for electrophilic aromatic substitution involves the attack of the aromatic pi electrons on an electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion. byjus.com A subsequent deprotonation step restores the aromaticity of the ring. libretexts.org

While less common for electron-rich aromatic systems, nucleophilic aromatic substitution (SₙAr) can occur on thiophene rings, especially when activated by strong electron-withdrawing groups. masterorganicchemistry.comnih.gov The N-methylsulfonamide group at the C2 position is a potent electron-withdrawing group, which can facilitate the attack of nucleophiles on the ring.

The SₙAr mechanism typically proceeds via an addition-elimination pathway. A nucleophile attacks the carbon atom bearing the leaving group (in this case, the bromine atom at C3), forming a negatively charged intermediate known as a Meisenheimer complex. nih.gov This intermediate is stabilized by the electron-withdrawing sulfonamide group. The subsequent elimination of the bromide ion restores the aromaticity of the thiophene ring. For an SₙAr reaction to proceed, the negative charge of the intermediate must be stabilized by an electron-withdrawing group in an ortho or para position. libretexts.org

The bromine atom in this compound can participate in halogen bonding. This is a non-covalent interaction where the halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a nucleophilic species (a halogen bond acceptor). tuni.fi Studies on halothiophenes have shown their ability to form halogen bonds with various acceptors. jyu.fiacs.org The strength of these interactions depends on the halogen atom, with the order being I > Br > Cl. tuni.fiacs.org

In the context of this compound, the bromine atom could form halogen bonds with Lewis bases present in a chemical system, such as solvent molecules or other functional groups within the same or neighboring molecules in a crystal lattice. The interaction energies for C–X···N (where X = Cl, Br, I) halogen bonds have been reported to range from -5.4 to -19.6 kJ mol⁻¹. jyu.fi

| Interacting Atoms | Interaction Energy (kJ mol⁻¹) |

| C/N–I···X′ (X′ = Cl, Br, I) | -4.4 to -18.7 tuni.fijyu.fi |

| C–X···N (X = Cl, Br, I) | -5.4 to -19.6 jyu.fi |

| C/N–I···N | -26.3 to -56.0 tuni.fijyu.fi |

Transformations Involving the Sulfonamide Moiety

The N-methylsulfonamide group is a critical pharmacophore in many drug molecules and significantly influences the chemical properties of this compound.

The sulfonamide group (-SO₂NHR) is acidic due to the electron-withdrawing nature of the sulfonyl group, which stabilizes the resulting anion after deprotonation. The pKa of the sulfonamide proton can vary widely depending on the nature of the R group and the aromatic ring to which it is attached. For many biologically active sulfonamides, pKa values range from approximately 5.9 to 12.6. nih.gov The pKa of the sulfonamide group in aromatic sulfonamides can be influenced by substituents on the aromatic ring. researchgate.net

In this compound, the presence of the electron-withdrawing thiophene ring and the bromine atom would be expected to influence the acidity of the sulfonamide proton. The N-methyl group, being electron-donating, may slightly increase the pKa compared to an unsubstituted sulfonamide.

| Compound Type | Typical pKa Range | Reference(s) |

| Biologically Active Sulfonamides | 5.9 - 12.6 | nih.gov |

| Hypotensive Sulfonamides | 7.3 - 9.7 | researchgate.net |

| Thiazide Diuretics | 6 - 9 | nih.gov |

| Parent Sulfanilamide | ~10.1 | researchgate.net |

The presence of a methyl group on the sulfonamide nitrogen (N-methylation) has a notable impact on the reactivity and stability of the molecule. N-methylated sulfonamides are generally more stable towards hydrolysis, particularly in acidic conditions, compared to their non-methylated counterparts. nih.govacs.org Studies on N-sulfonylhydrazones have shown that N-methylated analogs exhibit enhanced chemical stability at pH 2, while the non-N-methylated versions are prone to hydrolysis. nih.govacs.orgresearchgate.net This increased stability can be attributed to the electronic and steric effects of the methyl group, which can protect the sulfonamide linkage from acid-catalyzed cleavage.

Furthermore, N-methylation prevents the formation of certain intermolecular interactions, such as hydrogen bonding, which can affect the molecule's physical properties and biological activity. The stability and reactivity of N-halogenated sulfonamides are also of interest, as they can be intermediates in various synthetic transformations. researchgate.net

Thiophene Ring Reactivity and Regioselectivity of Substitutions

The reactivity of the thiophene ring in this compound is governed by the electronic properties and positions of its substituents: the bromine atom at C3 and the N-methylsulfonamide group at C2. The sulfonamide group is strongly electron-withdrawing, which deactivates the thiophene ring towards electrophilic substitution. Conversely, the bromine atom and the sulfonamide group can influence the regioselectivity of nucleophilic substitution and metal-catalyzed cross-coupling reactions.

A primary reaction for functionalizing the thiophene ring at the C3 position is the substitution of the bromine atom. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are highly effective for this purpose, allowing the formation of a new carbon-carbon bond. nih.govlibretexts.org In this reaction, the C-Br bond undergoes oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle. The general reactivity for halogens in such couplings is I > OTf > Br >> Cl. harvard.edu

The regioselectivity of reactions on substituted thiophenes is a critical consideration. The α-positions (C2 and C5) of the thiophene ring are generally more reactive towards electrophilic attack and lithiation than the β-positions (C3 and C4). In the synthesis of related polysubstituted thiophenes, direct lithiation has been shown to be a powerful tool for achieving high regioselectivity. For instance, the lithiation of a 2-substituted thiophene typically occurs at the C5 position. mdpi.com Subsequent reactions, such as formylation or bromination, can then be directed to other specific positions on the ring. mdpi.com

However, functionalization at the C3 position via lithiation can be complex. Studies on related heterocyclic systems, such as 3-bromonaphthothiophene, have shown that 3-lithio intermediates can be unstable and prone to isomerization or ring-opening, especially upon warming. chemrxiv.org This highlights a key aspect of the thiophene ring's reactivity: the position of a substituent dramatically influences the stability of intermediates and the feasibility of certain reaction pathways.

Mechanistic Investigations of Key Synthetic and Derivatization Reactions

The synthesis and derivatization of this compound involve several key reaction mechanisms.

Suzuki-Miyaura Cross-Coupling: This reaction is a cornerstone for modifying the thiophene ring by replacing the bromine atom with an aryl or vinyl group. The catalytic cycle is well-established and involves three main steps: libretexts.orgharvard.edu

Oxidative Addition: The C-Br bond of the thiophene derivative reacts with a palladium(0) complex (e.g., generated from Pd(PPh₃)₄), inserting the palladium into the bond to form a square planar palladium(II) intermediate. libretexts.org

Transmetalation: In the presence of a base, an organoboron reagent (like an arylboronic acid) transfers its organic group to the palladium(II) complex, displacing the halide. The base is crucial, as it activates the organoboron compound to form a more nucleophilic boronate species. harvard.edu

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final product and regenerating the palladium(0) catalyst, which re-enters the cycle. libretexts.org

The conditions for these reactions are typically mild, involving a palladium catalyst, a base, and a suitable solvent system.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromothiophene Derivatives

| Substrate | Catalyst | Base | Solvent | Temperature | Yield Range | Reference |

|---|---|---|---|---|---|---|

| 5-Bromo-N-propylthiophene-2-sulfonamide | Pd(PPh₃)₄ (5 mol%) | Potassium Phosphate (B84403) (K₃PO₄) | Not specified | Not specified | 56-72% | nih.gov |

| 2,5-Dibromo-3-hexylthiophene | Pd(PPh₃)₄ (6 mol%) | Potassium Phosphate (K₃PO₄) | 1,4-Dioxane (B91453)/Water | 90 °C | Moderate to Good | nih.govnih.gov |

| 5-Bromothiophene-2-sulfonamide (B1270684) | Pd(PPh₃)₄ (5 mol%) | Potassium Phosphate (K₃PO₄) | Solvent/Water (4:1) | 95 °C | Not specified | researchgate.net |

N-Alkylation of the Sulfonamide: The synthesis of the title compound from its parent, 3-bromothiophene-2-sulfonamide (B2394771), involves the alkylation of the sulfonamide nitrogen. This reaction typically proceeds via a nucleophilic substitution mechanism. A strong base, such as lithium hydride (LiH), is used to deprotonate the sulfonamide nitrogen, creating a highly nucleophilic amide anion. nih.gov This anion then attacks an alkylating agent, such as methyl iodide or methyl bromide, displacing the halide and forming the N-methyl bond. The reaction is generally carried out in an aprotic polar solvent like dimethylformamide (DMF). nih.govevitachem.com

Impact of Structural Modifications on Chemical Behavior

Structural modifications to the this compound scaffold can significantly alter its chemical properties and reactivity.

Substitution Pattern on the Thiophene Ring: The relative positions of the bromo and sulfonamide groups are critical. The reactivity of a C-Br bond at the C3 (β) position is inherently different from one at the C2 or C5 (α) positions. Generally, the C-Br bonds at the α-positions of thiophene are more reactive in palladium-catalyzed coupling reactions. This difference arises from the electronic nature of the thiophene ring and the stability of the intermediates formed during the catalytic cycle.

Nature of the Sulfonamide N-Substituent: The group attached to the sulfonamide nitrogen can exert a steric influence on nearby reactions. Research on the N-alkylation of 5-bromothiophene-2-sulfonamide has shown that the size of the alkyl group affects the reaction yield. nih.gov While smaller alkyl groups like ethyl and propyl give good yields, a bulkier group like isopropyl leads to a noticeable decrease in yield, which is attributed to steric hindrance around the nitrogen atom. chemrxiv.orgnih.gov

Table 2: Effect of N-Alkyl Group on the Synthesis Yield of 5-Bromo-N-alkylthiophene-2-sulfonamides

| N-Alkyl Group | Alkylating Agent | Yield | Reference |

|---|---|---|---|

| Ethyl | Bromoethane | 72% | nih.gov |

| Propyl | 1-Bromopropane (B46711) | 78% | nih.gov |

| Isopropyl | Isopropyl Bromide | 62% | nih.gov |

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of theoretical investigations into 3-bromo-N-methylthiophene-2-sulfonamide and its analogs. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic and geometric properties.

Density Functional Theory (DFT) has become a standard method for investigating the molecular geometry and electronic structure of thiophene (B33073) sulfonamides due to its balance of accuracy and computational efficiency. nih.govnih.gov Studies typically employ hybrid functionals like Becke's three-parameter Lee-Yang-Parr (B3LYP) combined with Pople-style basis sets such as 6-311G(d,p) or 6-311G+(d,p). nih.govnih.gov These calculations are performed to find the most stable conformation of the molecule by optimizing its geometry to a minimum on the potential energy surface. nih.gov

The optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, for thiophene sulfonamide derivatives have been calculated and show good agreement with experimental data where available. For instance, in a series of thiophene sulfonamide derivatives studied at the B3LYP/6-311G(d,p) level, the calculated intramolecular distances for S=O in the sulfonamide group are typically around 1.45 Å to 1.46 Å, and the S–N bond lengths are in the range of 1.67 Å to 1.68 Å. mdpi.comresearchgate.net The bond angles within the thiophene ring and the sulfonamide group are also determined, with O=S=O angles calculated around 120.46–121.18°, closely matching experimental values of similar compounds. mdpi.comresearchgate.net

Table 1: Selected Optimized Geometrical Parameters for Thiophene Sulfonamide Derivatives (Calculated via DFT)

| Parameter | Typical Calculated Value (Å or °) | Reference |

|---|---|---|

| Bond Length S=O | 1.45 - 1.46 Å | mdpi.comresearchgate.net |

| Bond Length S–N | 1.67 - 1.68 Å | mdpi.comresearchgate.net |

| Bond Length S1–C2 (thiophene ring) | 1.73 - 1.75 Å | mdpi.comresearchgate.net |

| Bond Angle O=S=O | 120.46 - 121.18° | mdpi.comresearchgate.net |

| Bond Angle S1–C2–C3 (thiophene ring) | 110.84 - 112.44° | mdpi.comresearchgate.net |

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and kinetic stability of a molecule. irjweb.com The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. ajchem-a.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. irjweb.comsemanticscholar.org

For thiophene sulfonamide derivatives, the HOMO-LUMO energy gap has been calculated to be in the range of 3.44 to 4.65 eV, indicating that these compounds are generally stable. semanticscholar.org The specific substituents on the thiophene ring can modulate this gap. mdpi.comresearchgate.net From the energies of the HOMO and LUMO, other important electronic properties such as ionization potential (I) and electron affinity (A) can be estimated using Koopmans' theorem (I ≈ -EHOMO and A ≈ -ELUMO). ajchem-a.comsemanticscholar.org These values are instrumental in calculating global reactivity descriptors like chemical hardness (η), chemical potential (µ), and the electrophilicity index (ω). mdpi.comsemanticscholar.org

Table 2: Frontier Molecular Orbital Properties and Reactivity Descriptors for a Thiophene Sulfonamide Derivative

| Property | Formula | Typical Value (eV) | Reference |

|---|---|---|---|

| EHOMO | - | ~ -6.5 to -7.0 eV | mdpi.comresearchgate.net |

| ELUMO | - | ~ -1.5 to -2.5 eV | mdpi.comresearchgate.net |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | ~ 3.44 - 4.65 eV | semanticscholar.org |

| Ionization Potential (I) | -EHOMO | ~ 6.5 to 7.0 eV | ajchem-a.comsemanticscholar.org |

| Electron Affinity (A) | -ELUMO | ~ 1.5 to 2.5 eV | ajchem-a.comsemanticscholar.org |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. mdpi.comnih.gov The MEP map displays different values of electrostatic potential on the molecular surface using a color spectrum. researchgate.net Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. mdpi.comresearchgate.net Green areas represent regions of neutral potential. mdpi.comresearchgate.net

In studies of thiophene sulfonamide derivatives, MEP maps reveal that the most negative potential is concentrated around the oxygen atoms of the sulfonamide group, identifying them as likely sites for electrophilic interaction. mdpi.comresearchgate.net Conversely, the most positive potential is often located on the hydrogen atom of the sulfonamide N-H group, indicating it as a potential site for nucleophilic attack or hydrogen bond donation. mdpi.comresearchgate.net

Thiophene derivatives are of interest for their potential non-linear optical (NLO) properties, which are critical for applications in optoelectronics. researchgate.net Computational methods are used to predict these properties by calculating the first-order hyperpolarizability (β₀). mdpi.comsemanticscholar.org A high β₀ value is a primary requirement for a good NLO material. researchgate.net

Theoretical calculations have shown a strong correlation between electronic structure and NLO response in thiophene sulfonamides. mdpi.comresearchgate.net Specifically, molecules with a smaller HOMO-LUMO energy gap tend to have a larger hyperpolarizability value. mdpi.comresearchgate.netsemanticscholar.org This is because a smaller energy gap facilitates intramolecular charge transfer, a key mechanism for NLO activity. semanticscholar.org The extended π-electron delocalization across the thiophene ring system plays a significant role in enhancing these NLO responses. mdpi.comresearchgate.net

Table 3: Calculated First-Order Hyperpolarizability (β₀) for Thiophene Sulfonamide Derivatives

| Compound Type | HOMO-LUMO Gap (ΔE) | Hyperpolarizability (β₀) | Relationship | Reference |

|---|---|---|---|---|

| Derivative with highest ΔE | High | Lowest | Inverse | mdpi.comresearchgate.netsemanticscholar.org |

| Derivative with lowest ΔE | Low | Highest | Inverse | mdpi.comresearchgate.netsemanticscholar.org |

Molecular Dynamics Simulations to Investigate Dynamic Behavior and Stability

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, offering insights into their conformational stability and interactions with their environment. While comprehensive MD simulation data for this compound is not extensively documented, related in-silico techniques like molecular docking have been used for similar compounds, such as 5-bromo-N-alkylthiophene-2-sulfonamides. nih.gov

These docking studies investigate the stability of the compound within the active site of a protein, revealing key interactions like hydrogen bonds and hydrophobic contacts that contribute to binding affinity. nih.gov Such computational tests are crucial for assessing the potential of a molecule as a drug candidate by predicting its interaction and stability with biological targets. nih.gov The stability of ligand-protein complexes is evaluated based on binding energy, where a lower binding energy suggests a more stable interaction.

Supramolecular Interactions Analysis

The analysis of supramolecular interactions is essential for understanding how molecules recognize and bind to one another, forming larger, organized structures. The key functional groups in this compound—the sulfonamide N-H group (a hydrogen bond donor), the sulfonyl oxygens (hydrogen bond acceptors), and the aromatic thiophene ring (capable of π-π stacking)—suggest a high potential for forming significant non-covalent interactions.

Theoretical studies on similar molecules, such as 3-bromo-2-hydroxypyridine, have utilized tools like Atoms in Molecules (AIM) theory and Reduced Density Gradient (RDG) analysis to investigate intermolecular hydrogen bonding. nih.gov For instance, the formation of hydrogen-bonded dimers is a common feature, and the interaction energy can be calculated as the difference between the energy of the dimer and the sum of the energies of the isolated monomers. nih.gov A significant interaction energy, often greater than 15 kcal/mol for strong hydrogen bonds, confirms the stability of such supramolecular assemblies. nih.gov These computational techniques could be applied to this compound to quantify the strength and nature of its potential hydrogen bonds and other van der Waals interactions, which govern its crystal packing and interactions with biological receptors.

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a valuable computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule in a crystalline environment, providing a detailed picture of close contacts with neighboring molecules. The analysis generates a three-dimensional surface around the molecule, color-coded to highlight different types of interactions and their relative strengths.

For thiophene derivatives, Hirshfeld surface analysis often reveals a complex interplay of various non-covalent interactions. nih.govresearchgate.net The analysis of related sulfonamide-containing crystal structures indicates that intermolecular contacts are typically dominated by hydrogen bonds and van der Waals forces. nih.gov The d_norm surface, a key output of this analysis, uses a red-white-blue color scheme where red spots indicate contacts shorter than the van der Waals radii, highlighting significant interactions like hydrogen bonds. mdpi.com

In the context of this compound, a Hirshfeld analysis would be expected to highlight several key intermolecular contacts. The bromine atom, with its electron-rich periphery, would likely participate in halogen bonding (Br···O or Br···N) or other short-range contacts. The sulfonamide group is a potent hydrogen bond donor (N-H) and acceptor (S=O), which would be visualized as prominent red areas on the d_norm map. Furthermore, the thiophene ring can engage in π-π stacking or C-H···π interactions. nih.gov

Table 1: Predicted Intermolecular Contacts for this compound from Hirshfeld Surface Analysis This table is a predictive representation based on analyses of structurally similar thiophene sulfonamide derivatives.

| Interacting Atom Pair | Predicted Contribution to Hirshfeld Surface | Type of Interaction |

| H···H | High | van der Waals |

| O···H/H···O | Significant | Hydrogen Bonding |

| C···H/H···C | Significant | van der Waals, C-H···π |

| Br···H/H···Br | Moderate | Halogen Bonding, van der Waals |

| S···H/H···S | Moderate | van der Waals |

| N···H/H···N | Moderate | Hydrogen Bonding |

| Br···O/O···Br | Possible | Halogen Bonding |

Hydrogen Bonding Network Characterization

The sulfonamide moiety is a well-established motif in medicinal chemistry, partly due to its ability to form strong and directional hydrogen bonds. openaccesspub.org The N-H group acts as a hydrogen bond donor, while the two sulfonyl oxygens are strong hydrogen bond acceptors. This allows sulfonamides to form robust intermolecular hydrogen-bonding networks, often characterized by specific graph-set motifs, such as rings and chains, which dictate the supramolecular architecture of the crystal. researchgate.net

In this compound, the primary N-H...O hydrogen bonds would likely lead to the formation of centrosymmetric dimers, a common feature in sulfonamide crystal structures. The methyl group on the nitrogen atom does not interfere with this primary interaction. Beyond this, weaker C-H···O and C-H···N hydrogen bonds involving the thiophene ring and the methyl group can further stabilize the crystal packing. nih.govnih.gov The presence of the bromine atom could also influence the hydrogen bonding network through secondary interactions or by sterically modifying the preferred packing arrangement.

The characterization of these networks is critical, as the hydrogen bonding capability of a molecule is directly related to its solubility, melting point, and its ability to bind to biological targets like proteins.

Structure-Activity Relationship (SAR) Elucidation through Computational Modeling

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. Computational modeling provides a rapid and cost-effective means to explore the SAR of a series of compounds. For thiophene sulfonamides, these studies have been instrumental in identifying derivatives with potent inhibitory activity against various enzymes. nih.govnih.gov

For this compound, an SAR investigation would systematically explore how modifications to its structure affect its hypothetical biological activity. Key points of modification would include the position and nature of the halogen on the thiophene ring, the alkyl substituent on the sulfonamide nitrogen, and the potential for substitution at other positions on the thiophene ring. For instance, replacing the bromine with chlorine or fluorine would modulate the compound's electronic and steric properties, which in turn would affect its binding affinity to a target protein. Similarly, varying the size of the N-alkyl group could influence solubility and steric fit within a binding pocket.

Ligand-Protein Interaction Profiling via Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. This method is widely used to screen virtual compound libraries and to understand the molecular basis of ligand-protein recognition. nih.gov Docking studies on sulfonamide derivatives have revealed key interactions that contribute to their binding affinity, such as hydrogen bonds with backbone amides and side-chain residues of the protein, and hydrophobic interactions with nonpolar pockets. researchgate.netresearchgate.net

A molecular docking study of this compound into a hypothetical enzyme active site, for example, a serine protease or a kinase, would likely show the sulfonamide group forming critical hydrogen bonds with the protein backbone. The thiophene ring could fit into a hydrophobic pocket, potentially forming π-π stacking interactions with aromatic residues like tyrosine or phenylalanine. The bromine atom could occupy a specific sub-pocket, possibly forming halogen bonds with backbone carbonyl oxygens or other electron-rich atoms. nih.gov The N-methyl group would also occupy a specific region of the binding site, and its size and hydrophobicity would be a determinant of binding affinity.

Table 2: Hypothetical Ligand-Protein Interactions for this compound from a Molecular Docking Simulation This table presents a hypothetical interaction profile with a generic protein active site, based on common interactions observed for sulfonamide inhibitors.

| Functional Group of Ligand | Potential Interacting Residue (Example) | Type of Interaction | Predicted Contribution to Binding Affinity |

| Sulfonyl Oxygen (O=S=O) | Serine, Glycine (backbone N-H) | Hydrogen Bond | High |

| Sulfonamide N-H | Aspartate, Glutamate (side-chain carboxylate) | Hydrogen Bond | High |

| Thiophene Ring | Phenylalanine, Tyrosine, Leucine | π-π Stacking, Hydrophobic | Moderate |

| Bromine Atom | Glycine, Alanine (backbone C=O) | Halogen Bond, Hydrophobic | Moderate |

| N-Methyl Group | Valine, Isoleucine | Hydrophobic | Low to Moderate |

Pharmacophore Modeling and Virtual Screening Approaches

A pharmacophore model is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity. These models typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. Once a pharmacophore model is developed based on a set of active compounds, it can be used to rapidly screen large virtual databases for new molecules that match the model, a process known as virtual screening. researchgate.net

For a class of thiophene sulfonamide inhibitors, a pharmacophore model would likely consist of a hydrogen bond acceptor feature (from the sulfonyl oxygens), a hydrogen bond donor feature (from the sulfonamide N-H), and a hydrophobic/aromatic feature (from the thiophene ring). The bromine atom could be defined as a halogen bond donor or simply as part of a hydrophobic feature.

Such a model for this compound and its analogs would be invaluable for identifying novel chemical scaffolds with potentially similar or improved biological activities. The model serves as a 3D query to filter large compound libraries, prioritizing a smaller, more manageable set of candidates for further computational analysis or experimental testing. nih.gov

Advanced Analytical Characterization Techniques

Spectroscopic Methods for Structural Elucidation (General Principles)

Spectroscopic techniques are indispensable tools in organic chemistry for elucidating the structure of unknown compounds. slideshare.net These methods rely on the interaction of electromagnetic radiation with matter, where the absorption or scattering of energy provides detailed information about the molecular framework. surendranatheveningcollege.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. quizlet.comtechnologynetworks.com It is based on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. libretexts.org When placed in a strong external magnetic field, these nuclei can align with or against the field, creating two distinct energy levels. jchps.com The absorption of radiofrequency radiation can cause a transition, or "resonance," between these energy levels. The precise frequency at which a nucleus resonates is called its chemical shift (δ) and is highly sensitive to the local electronic environment, providing clues about the neighboring atoms and functional groups. slideshare.netjchps.com

For 3-bromo-N-methylthiophene-2-sulfonamide, the ¹H NMR spectrum is expected to show distinct signals for the protons on the thiophene (B33073) ring and the N-methyl group. The thiophene ring protons will appear as a set of coupled doublets, with their chemical shifts influenced by the electron-withdrawing effects of the bromine and sulfonamide groups. The N-methyl protons would likely appear as a singlet or a doublet if coupled to the sulfonamide proton, depending on the solvent and temperature conditions.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the carbon atoms in the thiophene ring will be indicative of their substitution pattern, with the carbon atom bonded to bromine appearing at a characteristic upfield shift compared to the others.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Thiophene H-4 | 7.2 - 7.5 | 115 - 120 |

| Thiophene H-5 | 7.0 - 7.3 | 125 - 130 |

| N-CH₃ | 2.8 - 3.2 | 30 - 35 |

| Thiophene C-2 | - | 135 - 140 |

| Thiophene C-3 | - | 110 - 115 |

| Thiophene C-4 | 7.2 - 7.5 | 115 - 120 |

| Thiophene C-5 | 7.0 - 7.3 | 125 - 130 |

Note: The predicted values are based on the analysis of similar thiophene sulfonamide structures and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS, HRMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. fiveable.mepremierbiosoft.com The process involves ionizing a sample, separating the resulting ions based on their m/z, and detecting them. premierbiosoft.com This information can be used to determine the molecular weight of a compound and, through the analysis of fragmentation patterns, to deduce its structure. maricopa.edufiveable.me High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. fiveable.me

For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic pair of peaks (M⁺ and M+2) of approximately equal intensity. Fragmentation of the molecular ion could involve the loss of the bromine atom, the methyl group, or the SO₂N(H)CH₃ group, providing further structural confirmation.

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Interpretation |

| [M]⁺ | 270/272 | Molecular ion containing ⁷⁹Br/⁸¹Br |

| [M-Br]⁺ | 191 | Loss of bromine atom |

| [M-SO₂N(H)CH₃]⁺ | 162/164 | Loss of the N-methylsulfonamide group |

| [M-CH₃]⁺ | 255/257 | Loss of the methyl group |

Note: The m/z values are calculated based on the most abundant isotopes.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. conestogac.on.caksu.edu.sa IR spectroscopy measures the absorption of infrared radiation by a molecule, which occurs when the vibration results in a change in the molecular dipole moment. surendranatheveningcollege.com Raman spectroscopy, on the other hand, is a light-scattering technique where the interaction of a laser with a molecule causes a shift in the wavelength of the scattered light, corresponding to the vibrational frequencies of the molecule. ksu.edu.sa A key difference is that Raman spectroscopy is more sensitive to non-polar bonds, while IR spectroscopy is more sensitive to polar bonds. spectroscopyonline.com

The IR and Raman spectra of this compound would display characteristic bands corresponding to the various functional groups present. The N-H stretch of the sulfonamide group would be expected to appear as a distinct band in the IR spectrum. The S=O stretching vibrations of the sulfonamide group would give rise to strong absorptions. The C-H and C-S stretching vibrations of the thiophene ring, as well as the C-Br stretch, would also be observable.

Table 3: Key Expected Vibrational Frequencies (cm⁻¹) for this compound

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H Stretch | 3200 - 3400 | Weak or absent |

| C-H Stretch (Aromatic) | 3000 - 3100 | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 3000 | 2850 - 3000 |

| S=O Asymmetric Stretch | 1330 - 1370 | 1330 - 1370 |

| S=O Symmetric Stretch | 1140 - 1180 | 1140 - 1180 |

| C=C Stretch (Thiophene) | 1400 - 1600 | 1400 - 1600 |

| C-S Stretch (Thiophene) | 600 - 800 | 600 - 800 |

| C-Br Stretch | 500 - 600 | 500 - 600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from a ground electronic state to an excited state. technologynetworks.combyjus.com This technique is particularly useful for analyzing compounds with conjugated systems, such as aromatic rings and multiple bonds. pressbooks.pub The wavelength of maximum absorbance (λmax) is a characteristic property of a chromophore.

For this compound, the thiophene ring acts as the primary chromophore. The presence of the bromine atom and the sulfonamide group as substituents on the ring will influence the energy of the electronic transitions and thus the λmax. The UV-Vis spectrum would be expected to show absorption bands in the UV region, characteristic of a substituted thiophene system.

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. iastate.edunumberanalytics.com When a beam of X-rays is directed at a crystal, the electrons of the atoms scatter the X-rays, leading to a diffraction pattern of constructive and destructive interference. unigoa.ac.in By analyzing the positions and intensities of the diffracted beams, the crystal structure, including bond lengths, bond angles, and intermolecular interactions, can be determined with high precision. researchgate.netresearchgate.net

A single-crystal X-ray diffraction study of this compound, if suitable crystals can be obtained, would provide definitive proof of its molecular structure. It would confirm the connectivity of the atoms, the substitution pattern on the thiophene ring, and the conformation of the sulfonamide group. This technique offers an unambiguous method for structural elucidation.

Chromatographic Purity and Separation Techniques (e.g., TLC, HPLC, LC-MS)

Chromatographic techniques are essential for the separation, purification, and purity assessment of organic compounds. smtasmc.orgsolubilityofthings.com These methods rely on the differential distribution of the components of a mixture between a stationary phase and a mobile phase. microbenotes.com

Thin-Layer Chromatography (TLC) is a simple and rapid technique used to monitor the progress of reactions and to get a preliminary assessment of the purity of a sample. libretexts.org The compound is spotted on a plate coated with a stationary phase (e.g., silica (B1680970) gel), and a solvent (the mobile phase) is allowed to move up the plate, separating the components based on their polarity.

High-Performance Liquid Chromatography (HPLC) is a more sophisticated and quantitative technique that uses high pressure to force the mobile phase through a column packed with the stationary phase. tricliniclabs.com This allows for high-resolution separations and is widely used for purity determination and quantitative analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection and identification capabilities of mass spectrometry. maricopa.edu As the separated components elute from the HPLC column, they are directly introduced into the mass spectrometer, allowing for the determination of the molecular weight of each component and providing a high degree of confidence in peak identification. For this compound, LC-MS would be a powerful tool to confirm its identity and purity in a single analysis.

Pre Clinical Pharmacological and Biological Activity Studies Mechanistic/discovery Focus

Enzyme Inhibition Mechanisms and Selectivity

Enzyme Inhibition Mechanisms and Selectivity

The sulfonamide group is a well-established pharmacophore known for its role in enzyme inhibition, often by mimicking natural substrates. Thiophene-based sulfonamides, including brominated variants, are of interest in medicinal chemistry for their potential biological activities. The inclusion of a bromine atom can enhance electrophilic reactivity, while the sulfonamide group (-SO₂NH₂) is crucial for interacting with biological targets.

While direct studies on 3-bromo-N-methylthiophene-2-sulfonamide are not extensively documented, research into the closely related 5-bromo-N-alkylthiophene-2-sulfonamides demonstrates notable activity against bacteria producing New Delhi Metallo-β-lactamase (NDM-1). nih.govnih.gov NDM-1 is a critical resistance enzyme that can inactivate a broad spectrum of β-lactam antibiotics, including carbapenems. nih.gov

The primary mechanism of action for sulfonamides as antibacterial agents is the competitive inhibition of the dihydropteroate (B1496061) synthetase (DHPS) enzyme. researchgate.net This enzyme is vital for the bacterial synthesis of folic acid, a precursor for purines and ultimately DNA. nih.govresearchgate.net By blocking this pathway, these sulfonamides exert a bacteriostatic effect, hindering bacterial growth and replication. nih.govresearchgate.net

In studies involving 5-bromo-N-alkylthiophene-2-sulfonamides, these compounds displayed significant antibacterial efficacy against a clinically isolated strain of NDM-1-producing Klebsiella pneumoniae ST147. nih.govnih.gov In-silico docking studies of 5-bromo-N-propylthiophene-2-sulfonamide with a protein from NDM-KP ST147 (PDB ID: 5N5I) revealed hydrogen bonding and hydrophobic interactions within the active site, supporting its inhibitory potential. nih.govresearchgate.net

Insulin-degrading enzyme (IDE) is a zinc-dependent metalloprotease responsible for the degradation of several peptide hormones, including insulin, glucagon, and amyloid-β. nih.govproteopedia.orgmdpi.com The inhibition of IDE is a therapeutic strategy being explored for type 2 diabetes. nih.gov Research has shown that thiophene (B33073) sulfonamide derivatives can act as inhibitors of IDE. nih.gov A study investigating various derivatives found that halogenated compounds showed improved activity. nih.gov Specifically, a brominated thiophene derivative demonstrated good broad-spectrum activity, inhibiting the degradation of multiple physiological IDE substrates with low micromolar activity. nih.gov This suggests that the brominated thiophene sulfonamide scaffold is a viable candidate for IDE modulation.

Sulfonamides represent one of the most prominent classes of inhibitors for carbonic anhydrases (CAs), a family of metalloenzymes crucial for various physiological processes. nih.govnih.gov The primary sulfonamide group is an exceptionally efficient zinc-binding group (ZBG), allowing it to coordinate with the Zn²⁺ ion in the enzyme's active site, leading to potent inhibition. google.com While numerous sulfonamide derivatives have been designed and studied as inhibitors of various human CA isoforms (e.g., hCA I, II, IX, XII), specific research detailing the inhibitory activity of this compound against carbonic anhydrases is not available in the reviewed literature. nih.govnih.gov However, the general principle of sulfonamide-based CA inhibition suggests that compounds with this functional group possess the potential for such activity.

The broader enzymatic inhibition profile of this compound is not well-defined in existing literature.

Urease: The hybridization of thiophene and sulfonamide moieties has been reported to yield compounds with potential antiurease activity. researchgate.net However, specific inhibitory data for this compound against urease is not currently documented.

α-glucosidase, α-amylase, acetylcholinesterase, Anthrax Lethal Factor, DHX9: No specific studies were identified that evaluated the inhibitory effects of this compound on these enzymes. Research on inhibitors for these targets has focused on other chemical scaffolds. nih.govnih.gov

Antimicrobial Potency (In Vitro Studies)

The sulfonamide class of drugs has been a cornerstone of antimicrobial therapy for decades, and the thiophene ring is a common moiety in various biologically active compounds. nih.govresearchgate.net

Studies on 5-bromo-N-alkylthiophene-2-sulfonamides have provided concrete evidence of their antibacterial efficacy, particularly against challenging multidrug-resistant pathogens. nih.gov These compounds were screened against a clinically isolated strain of New Delhi Metallo-β-lactamase (NDM-1) producing Klebsiella pneumoniae ST147. nih.gov

The antibacterial activity was quantified using agar (B569324) well diffusion assays and by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). Among the tested analogs, 5-bromo-N-propylthiophene-2-sulfonamide (compound 3b ) emerged as the most potent. nih.govresearchgate.net

Table 1: In Vitro Antibacterial Activity of 5-Bromo-N-Alkylthiophene-2-Sulfonamides against NDM-1 K. pneumoniae ST147

| Compound | Alkyl Group (R) | Zone of Inhibition (mm) at 50 mg/dL | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|---|---|

| 3a | Ethyl | 16 ± 2.0 | Not Reported | Not Reported |

| 3b | Propyl | 23 ± 1.5 | 0.39 | 0.78 |

| 3c | Isopropyl | 13 ± 2.0 | Not Reported | Not Reported |

Data sourced from Noreen et al., 2024. nih.govnih.govresearchgate.net

The results indicate that the length of the N-alkyl chain may influence antibacterial potency, with the n-propyl derivative showing superior activity compared to the ethyl and isopropyl variants against this resistant strain. nih.gov The potent MIC and MBC values for compound 3b highlight its efficacy in both inhibiting growth and killing the bacteria. nih.govresearchgate.net

Antifungal Spectrum and Efficacy

No studies were identified that specifically evaluated the antifungal spectrum or efficacy of this compound. However, research into other thiophene derivatives has shown varied antifungal potential. For instance, certain 2-[(substituted-benzylidene)-amino]-4,5-cycloalkyl-thiophene-3-carbonitrile derivatives have demonstrated fungicidal activity against clinical isolates of Candida and Cryptococcus neoformans. researchgate.net One of the most active compounds in that series showed minimum fungicidal concentration (MFC) values ranging from 100-800 μg/mL. researchgate.net Additionally, some 2-substituted sulfonyl-5-(4-nitrophenyl)-1,3,4-thiadiazole derivatives have shown good antifungal activity against various Fusarium species. researchgate.net These findings highlight the potential of the thiophene scaffold in developing new antifungal agents, though direct evidence for the this compound variant is absent.

Anti-Biofilm Activity and Quorum Sensing Inhibition

There is no available research on the anti-biofilm or quorum sensing (QS) inhibitory properties of this compound. The disruption of biofilm formation and quorum sensing is a modern strategy to combat microbial resistance. researchgate.netmdpi.com Studies on unrelated compounds have demonstrated the potential of this approach. For example, quorum sensing inhibitors have been shown to increase the susceptibility of bacterial biofilms to conventional antibiotics in both in vitro and in vivo models. nih.gov The general strategy involves targeting the signaling systems that bacteria use to coordinate group behaviors, including virulence and biofilm formation. mdpi.comnih.govfrontiersin.orgmdpi.com While ureidothiophene-2-carboxylic acid has been identified as an inhibitor of the Pseudomonas aeruginosa quinolone signal (PQS), this is a structurally distinct molecule. mdpi.com

Anticancer Activity (In Vitro Cell Line Studies, Mechanistic Pathways)

Specific in vitro studies on the anticancer activity of this compound are not present in the current body of scientific literature. However, the broader class of thiophene sulfonamides has been a subject of anticancer research.

No data exists to confirm or deny that this compound acts as a tubulin polymerization inhibitor. Tubulin is a well-established target for anticancer drugs, as its disruption interferes with mitosis and leads to cell death. nih.gov Various sulfonamide derivatives have been investigated for this mechanism. For example, certain novel sulfonamide-dithiocarbamate hybrids have been identified as tubulin polymerization inhibitors with potent activity against bladder cancer cell lines. nih.gov Similarly, different tetrahydrobenzo[b]thiophene derivatives have been explored as tubulin polymerization destabilizers. nih.gov These related fields of study suggest that sulfonamide and thiophene scaffolds can be part of molecules that interact with the tubulin system, but direct evidence for this compound is lacking.

Proliferation assays for this compound against cancer cell lines have not been reported. In studies of related compounds, a series of novel thiophenes bearing sulfonamide moieties were evaluated against the human breast cancer cell line (MCF7). nih.govresearchgate.net Several of these compounds demonstrated higher cytotoxic activities than the standard drug doxorubicin, with IC50 values in the range of 9.39 to 10.25 μmol L-1. nih.govresearchgate.net Another study on thiophene carboxamide derivatives identified compounds with significant activity against the Hep3B cancer cell line, with IC50 values as low as 5.46 µM. mdpi.com

Other Bioactivities (In Vitro/Mechanistic)

There are no studies investigating the in vitro antidiabetic potential of this compound. Research into other novel sulfonamide derivatives has shown promise in this area. For instance, certain sulfonamide hybrids have demonstrated excellent inhibitory potential against α-glucosidase, an enzyme involved in carbohydrate digestion, with IC50 values more potent than the standard drug acarbose. nih.govrsc.org These compounds were designed based on pharmacophoric features of known antidiabetic agents. nih.gov Thiazole-sulfonamide derivatives have also been explored as inhibitors of dipeptidyl peptidase-4 (DPP-4), α-glucosidase, and α-amylase, which are all targets for managing type 2 diabetes. medchemexpress.cn

Anti-Alzheimer's Disease Research

The potential application of this compound in Alzheimer's disease (AD) research is an area of speculative interest, primarily based on the activities of other heterocyclic compounds. The multifactorial nature of AD necessitates the development of multi-target-directed ligands (MTDLs) mdpi.com. Compounds that can modulate cholinesterases (AChE and BChE), inhibit beta-amyloid (Aβ) and tau aggregation, and chelate metal ions are considered promising mdpi.com.